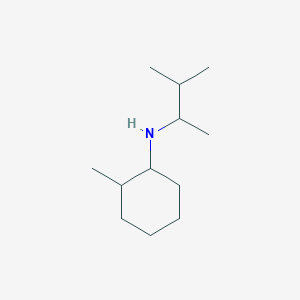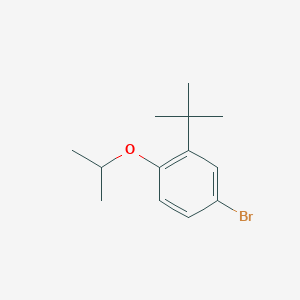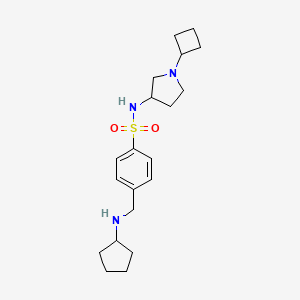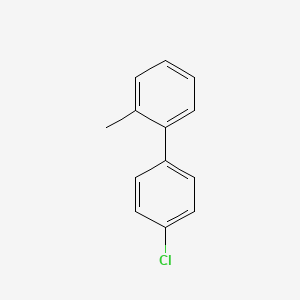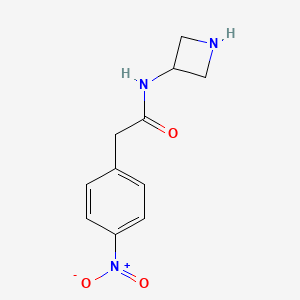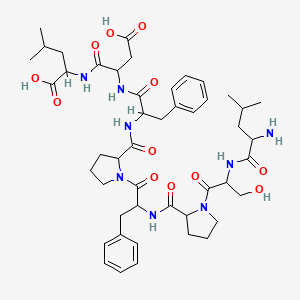
2'-Deoxy-5'-O-(dimethoxytrityl)-5,6-dihydrouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-5’-O-(dimethoxytrityl)-5,6-dihydrouridine is a modified nucleoside analog. It is a derivative of uridine, where the 2’-hydroxyl group is replaced by a hydrogen atom, and the 5’-hydroxyl group is protected by a dimethoxytrityl (DMT) group. This compound is primarily used in the synthesis of oligonucleotides and has applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5’-O-(dimethoxytrityl)-5,6-dihydrouridine typically involves multiple steps. The starting material is usually uridine, which undergoes selective protection and deprotection reactions to yield the desired compound. The key steps include:
Protection of the 5’-hydroxyl group: This is achieved by reacting uridine with dimethoxytrityl chloride in the presence of a base such as pyridine.
Reduction of the 2’-hydroxyl group: The 2’-hydroxyl group is reduced to a hydrogen atom using reagents like triethylsilane and trifluoroacetic acid.
Hydrogenation: The 5,6-double bond of uridine is reduced to form 5,6-dihydrouridine using hydrogen gas and a palladium catalyst.
Industrial Production Methods
Industrial production of 2’-Deoxy-5’-O-(dimethoxytrityl)-5,6-dihydrouridine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-5’-O-(dimethoxytrityl)-5,6-dihydrouridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine derivatives.
Reduction: Reduction reactions can further modify the nucleoside structure.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various protected and deprotected nucleoside analogs, which can be further utilized in oligonucleotide synthesis.
Applications De Recherche Scientifique
2’-Deoxy-5’-O-(dimethoxytrityl)-5,6-dihydrouridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides, which are essential for various biochemical assays and molecular biology techniques.
Biology: The compound is utilized in the study of nucleic acid interactions and the development of antisense oligonucleotides for gene silencing.
Industry: The compound is used in the production of diagnostic kits and research reagents.
Mécanisme D'action
The mechanism of action of 2’-Deoxy-5’-O-(dimethoxytrityl)-5,6-dihydrouridine involves its incorporation into oligonucleotides. The DMT group protects the 5’-hydroxyl group during synthesis, preventing unwanted side reactions. Once incorporated, the DMT group can be removed under acidic conditions, allowing the nucleoside to participate in further reactions. The compound’s effects are primarily exerted through its role in nucleic acid synthesis and modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine: This compound is a purine nucleoside analog with broad antitumor activity.
2’-Deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methylcytidine: It is used in the development of antiviral drugs against diseases such as hepatitis C and HIV.
2’-Deoxy-5’-O-(4,4’-dimethoxytrityl)-N6-phenoxyacetyladenosine: This compound is used in various biochemical applications.
Uniqueness
2’-Deoxy-5’-O-(dimethoxytrityl)-5,6-dihydrouridine is unique due to its specific modifications, which make it a valuable tool in oligonucleotide synthesis. The presence of the DMT group provides protection during synthesis, and the reduction of the 2’-hydroxyl group enhances its stability and reactivity in various chemical reactions.
Propriétés
Formule moléculaire |
C30H32N2O7 |
|---|---|
Poids moléculaire |
532.6 g/mol |
Nom IUPAC |
1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C30H32N2O7/c1-36-23-12-8-21(9-13-23)30(20-6-4-3-5-7-20,22-10-14-24(37-2)15-11-22)38-19-26-25(33)18-28(39-26)32-17-16-27(34)31-29(32)35/h3-15,25-26,28,33H,16-19H2,1-2H3,(H,31,34,35) |
Clé InChI |
FXHHGAIXENUYHF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5CCC(=O)NC5=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![cyclo[DL-N(Me)Asp-DL-N(Me)xiIle-DL-N(Me)xiIle-Gly-DL-N(Me)Val-DL-Tyr(Me)-DL-OAla-DL-Pip-DL-N(Me)Val-DL-Val]](/img/structure/B12090744.png)
![1-[2-[[2-(2-aminoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12090748.png)
![6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12090752.png)

